

3-Methoxy-N-methylbenzylamine molecular weight and formula

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Compound of Interest

Compound Name: 3-Methoxy-N-methylbenzylamine

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Technical Guide: 3-Methoxy-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **3-Methoxy-N-methylbenzylamine**, a key intermediate in pharmaceutical synthesis.

Core Molecular Data

The fundamental molecular and physical properties of **3-Methoxy-N-methylbenzylamine** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
IUPAC Name	1-(3-methoxyphenyl)-N-methylmethanamine	[1]
CAS Number	41789-95-1	[1]
Canonical SMILES	CNCC1=CC(=CC=C1)OC	[1]
InChI Key	FIFKRPFWLHBMHL-UHFFFAOYSA-N	[1]

Synthesis Protocol: Reductive Amination

While specific, detailed industrial synthesis protocols are often proprietary, **3-Methoxy-N-methylbenzylamine** is commonly synthesized via the reductive amination of 3-methoxybenzaldehyde with methylamine. This is a standard and widely practiced method in organic chemistry for the formation of amines.

General Experimental Protocol:

The synthesis involves two main steps: the formation of an imine intermediate followed by its reduction to the final amine.

- Imine Formation:** 3-methoxybenzaldehyde is reacted with a solution of methylamine. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature to facilitate the formation of the N-(3-methoxybenzylidene)methanamine (an imine).
- Reduction:** A reducing agent is then added to the reaction mixture to reduce the imine to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

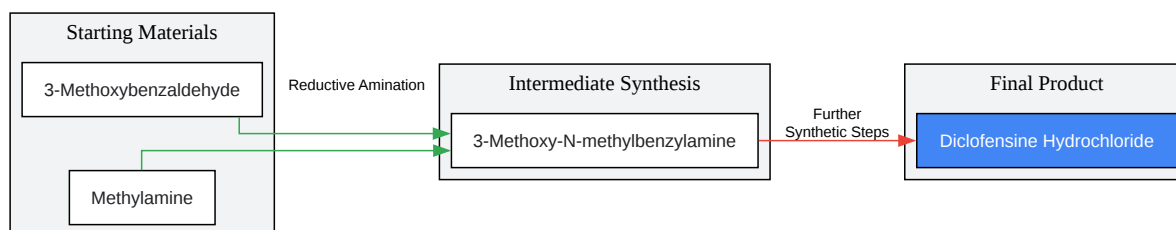
- **Work-up and Purification:** After the reduction is complete, the reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure **3-Methoxy-N-methylbenzylamine**.

It is important to note that a potential byproduct of this reaction is the formation of a tertiary amine, which can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. Reaction conditions can be optimized to minimize this side reaction.

Application in Pharmaceutical Synthesis

3-Methoxy-N-methylbenzylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the production of Diclofensine Hydrochloride, an antidepressant drug.^[2]

Below is a diagram illustrating the logical workflow of this synthesis.



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Caption: Synthesis pathway from starting materials to Diclofensine Hydrochloride, highlighting the role of **3-Methoxy-N-methylbenzylamine** as a key intermediate.

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References

- 1. 3-Methoxy-N-methylbenzylamine | C₉H₁₃NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
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